Cas no 132160-32-8 (3’-p-Hydroxy Paclitaxel)

3’-p-Hydroxy Paclitaxel structure
3’-p-Hydroxy Paclitaxel structure
Nome del prodotto:3’-p-Hydroxy Paclitaxel
Numero CAS:132160-32-8
MF:C47H51NO15
MW:869.905555009842
CID:185842
PubChem ID:3081785

3’-p-Hydroxy Paclitaxel Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenepropanoic acid, b-(benzoylamino)-a,4-dihydroxy-,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-ylester, (aR,bS)-
    • 3’-p-Hydroxy Paclitaxel
    • 3'-p-Hydroxy Paclitaxel
    • Benzenepropanoic acid, b-(benzoylamino)-a,4-dihydroxy-,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,...
    • Benzenepropanoic acid, b-(benzoylamino)-a,4-dihydroxy-,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoylo
    • HYDROXYTAXOL, 3'-p-(P)
    • HYDROXYTAXOL, 3'-p-(P) PrintBack
    • 3'-Para-hydroxypaclitaxel
    • P-3'-HYDROXYPACLITAXEL STANDARD
    • [2aR-[2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]-β-(BenzoylaMino)-α,4-dihydroxy-benzenepropanoic Acid 6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetraMethyl-4-oxo-7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl Ester
    • 132160-32-8
    • [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
    • 3'-p-hydroxy-paclitaxel
    • CHEMBL307088
    • (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-Benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diyl diacetate
    • 3'-p-Hydroxypaclitaxel
    • DTXSID201314434
    • starbld0032237
    • Benzenepropanoic acid, beta-(benzoylamino)-alpha,4-dihydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)-
    • Benzenepropanoic acid, beta-(benzoylamino)-alpha,4-dihydroxy-, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-4-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester, (2aR-(2aalpha,4beta,4abeta,6beta,9alpha(alp
    • Inchi: InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31?,32-,33+,35?,36?,37+,38?,40?,45+,46-,47+/m0/s1
    • Chiave InChI: XKSMHFPSILYEIA-HXZKEHTGSA-N
    • Sorrisi: OC1C=CC(C(C(C(OC2C(C)=C3C(C)(C)[C@@](C(C4[C@@]5(CO[C@@H]5C[C@H](O)[C@]4(C([C@@H]3OC(=O)C)=O)C)OC(=O)C)OC(C3C=CC=CC=3)=O)(O)C2)=O)O)NC(C2C=CC=CC=2)=O)=CC=1

Proprietà calcolate

  • Massa esatta: 869.32600
  • Massa monoisotopica: 869.32587
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 63
  • Conta legami ruotabili: 14
  • Complessità: 1830
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 11
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 242

Proprietà sperimentali

  • Densità: 1.43
  • Punto di fusione: 182-184°C
  • Punto di ebollizione: 988.2°Cat760mmHg
  • Punto di infiammabilità: 551.4°C
  • Indice di rifrazione: 1.647
  • Solubilità: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 241.52000
  • LogP: 3.83220
  • Pressione di vapore: 0.0±0.3 mmHg at 25°C

3’-p-Hydroxy Paclitaxel Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
H948895-100μg
3’-p-Hydroxy Paclitaxel
132160-32-8
100μg
$ 362.00 2023-09-07
TRC
H948895-5mg
3’-p-Hydroxy Paclitaxel
132160-32-8
5mg
$ 9845.00 2023-09-07
TRC
H948895-2.5mg
3’-p-Hydroxy Paclitaxel
132160-32-8
2.5mg
$6583.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-214189B-2.5 mg
3′-p-Hydroxy Paclitaxel,
132160-32-8
2.5 mg
¥71,450.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-214189C-5mg
3′-p-Hydroxy Paclitaxel,
132160-32-8
5mg
¥101534.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-214189A-100µg
3′-p-Hydroxy Paclitaxel,
132160-32-8
100µg
¥4061.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-214189-1mg
3′-p-Hydroxy Paclitaxel,
132160-32-8
1mg
¥30084.00 2023-09-05
A2B Chem LLC
AA46887-5mg
Benzenepropanoic acid, β-(benzoylamino)-α,4-dihydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)-
132160-32-8
5mg
$9549.00 2024-04-20
TRC
H948895-0.1mg
3’-p-Hydroxy Paclitaxel
132160-32-8
0.1mg
$ 295.00 2022-06-04
TRC
H948895-1mg
3’-p-Hydroxy Paclitaxel
132160-32-8
1mg
$ 2771.00 2023-09-07
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd